

Application Notes and Protocols for [3H]mepyramine Binding Assay with Rocastine

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Compound of Interest				
Compound Name:	Rocastine			
Cat. No.:	B010874	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key mediator of allergic and inflammatory responses. Antagonists of the H1 receptor are widely used in the treatment of allergic conditions such as rhinitis and urticaria.

[3H]mepyramine, a potent H1 antagonist, is a widely used radioligand for labeling and characterizing H1 receptors. This document provides a detailed protocol for a [3H]mepyramine binding assay to determine the affinity of **Rocastine**, a selective and non-sedating H1 antagonist, for the histamine H1 receptor.

Rocastine's antihistaminic properties have been demonstrated through its ability to inhibit [3H]mepyramine binding, making this assay a crucial tool for its pharmacological characterization. The following protocols and data presentation guidelines are designed to assist researchers in conducting and interpreting the results of this binding assay.

Data Presentation

The following tables summarize the expected quantitative data from a [3H]mepyramine binding assay with **Rocastine**. Table 1 outlines the binding properties of the radioligand, [3H]mepyramine, to the H1 receptor. Table 2 presents the inhibition data for **Rocastine** and a reference compound, demonstrating their relative affinities for the receptor.



Table 1: [3H]mepyramine Saturation Binding Parameters

Parameter	Value	Unit	Description
Kd	[To be determined experimentally]	nM	Equilibrium dissociation constant of [3H]mepyramine.
Bmax	[To be determined experimentally]	fmol/mg protein	Maximum number of binding sites.

Table 2: Inhibition of [3H]mepyramine Binding by Rocastine

Compound	Ki	Unit	Description
Rocastine	[To be determined experimentally]	nM	Inhibitory constant for Rocastine.
Mepyramine (unlabeled)	~2-10	nM	Reference H1 antagonist.

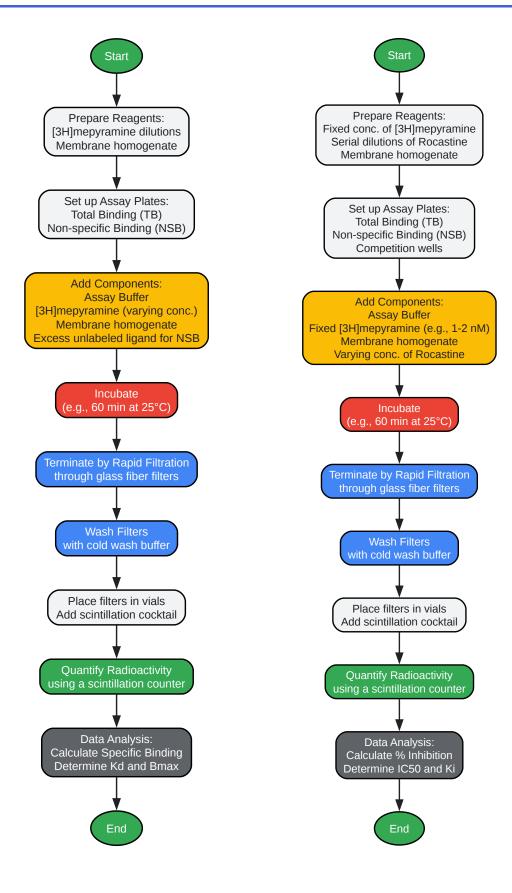
Signaling Pathway

The histamine H1 receptor is a Gq-protein coupled receptor. Upon binding of an agonist like histamine, the receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

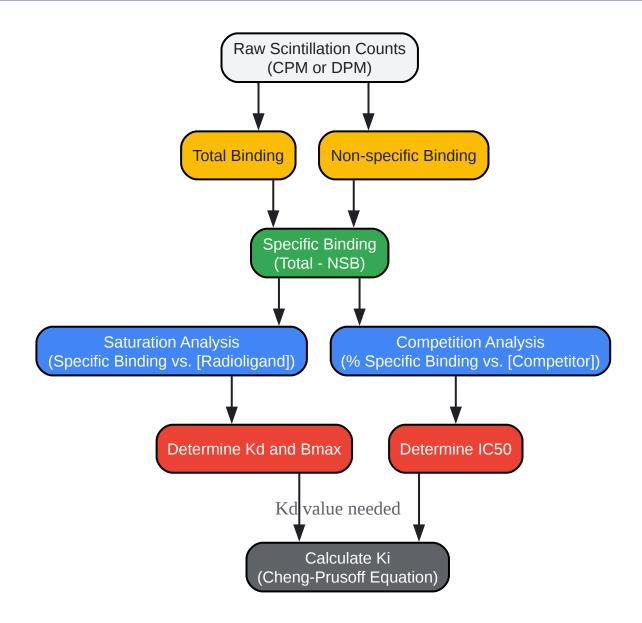












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